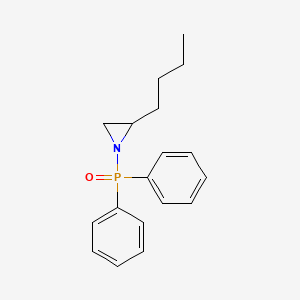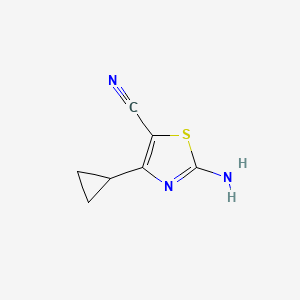![molecular formula C16H18O9 B12826533 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopolin is a glucoside of scopoletin, a coumarin compound. Its IUPAC name is 7-(β-D-Glucopyranosyloxy)-6-methoxy-2H-1-benzopyran-2-one. Scopolin is naturally found in various plants, including Chamaemelum nobile. It is formed by the action of the enzyme scopoletin glucosyltransferase . Scopolin plays a significant role in plant defense mechanisms and has various pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Scopolin can be synthesized from scopoletin through glucosylation. The enzyme scopoletin glucosyltransferase catalyzes the transfer of a glucose moiety to scopoletin, forming scopolin . This reaction typically occurs in plant tissues.
Industrial Production Methods: Industrial production of scopolin involves the extraction of scopoletin from plant sources followed by enzymatic glucosylation. The extraction process may involve methods such as maceration, solvent extraction, or pressurized cyclic solid–liquid extraction . The glucosylation step is then carried out using purified scopoletin glucosyltransferase.
Análisis De Reacciones Químicas
Types of Reactions: Scopolin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Scopolin can be hydrolyzed to scopoletin and glucose using acidic or enzymatic conditions.
Oxidation: Scopolin can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups of scopolin, often using reagents like alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: Scopoletin and glucose.
Oxidation: Various oxidized derivatives of scopolin.
Substitution: Substituted derivatives of scopolin, depending on the reagents used.
Aplicaciones Científicas De Investigación
Scopolin has a wide range of scientific research applications:
Chemistry: Scopolin is used as a precursor for synthesizing other coumarin derivatives.
Biology: It is studied for its role in plant defense mechanisms and its biosynthesis pathways.
Mecanismo De Acción
Scopolin exerts its effects primarily through its hydrolysis product, scopoletin. Scopoletin inhibits various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interferes with signaling pathways such as VEGFR2 autophosphorylation and ERK1/2, p38 MAPK, and Akt activation . These actions contribute to its antimicrobial, anticancer, and anti-inflammatory effects.
Comparación Con Compuestos Similares
Scopoletin: The aglycone form of scopolin, sharing similar pharmacological properties but differing in solubility and bioavailability.
Esculin: Another coumarin glucoside with similar bioactive properties but different structural features.
Umbelliferone: A simpler coumarin compound with distinct pharmacological activities.
Uniqueness of Scopolin: Scopolin’s uniqueness lies in its glucoside structure, which enhances its solubility and stability compared to its aglycone form, scopoletin. This structural feature allows scopolin to be more easily transported within plant tissues and potentially improves its bioavailability in therapeutic applications.
Propiedades
IUPAC Name |
6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-44-2 |
Source


|
| Record name | Scopolin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

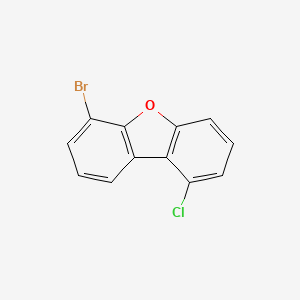
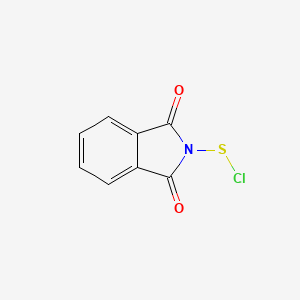
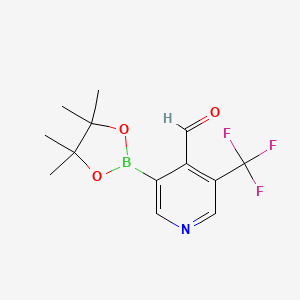
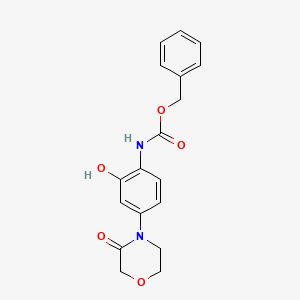
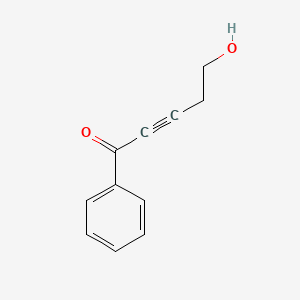
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
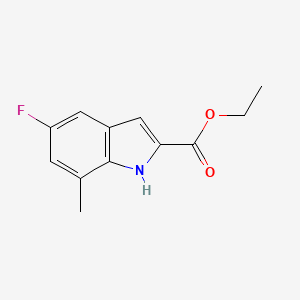
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
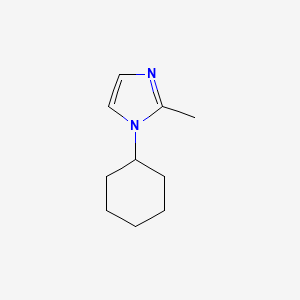
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)

